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molecular formula C16H10ClFN2O2 B8421952 7-Chloro-1-(4-fluorophenyl)-4-oxo-quinoline-3-carboxamide

7-Chloro-1-(4-fluorophenyl)-4-oxo-quinoline-3-carboxamide

Cat. No. B8421952
M. Wt: 316.71 g/mol
InChI Key: KQXVOJNAJOWXGY-UHFFFAOYSA-N
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Patent
US04959363

Procedure details

7-Chloro-1,4-dihydro-1-(3-fluorophenyl)-4-oxo-3-quinolinecarboxamide [IV; R=H, R1 =3-FC6H4, R2 =H, R6H, X=Cl]was prepared from 7.36 g 7-chloro-1,4-dihydro1-(3-fluorophenyl)-4-oxo-3-quinolinecarboxylic acid by the procedure of Example 1, part (h), and was obtained (7.14 g) as a colorless solid, m.p. 294-296° C. when recrystallized from DMF. e) 1,4-Dihydro-1-(3-fluorophenyl)-4-oxo-7-(4-pyridinyl)3-quinolinecarboxamide [I; R=H, R1 =3-FC6H4, R2 =H, R6H, R7 4 -pyridinyl]was prepared from 4.13 g 7-chloro-1,4-dihydro-1-(3-fluorophenyl)-4-oxo-3-quinolinecarboxamide, 3.78 g 4-trimethylstannylpyridine and 0.46 g dichloro-bis-triphenylphosphine palladium according to the procedure of Example 37, part (c), and was obtained (2.4 g) in the form of its methanesulfonate salt, m.p. above 320° C. when recrystallized from methanol.
Name
7-chloro-1,4-dihydro1-(3-fluorophenyl)-4-oxo-3-quinolinecarboxylic acid
Quantity
7.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=C2C(C(=O)C(C(O)=O)=CN2C2C=CC=C(F)C=2)=CC=1.[F:23][C:24]1[CH:29]=[CH:28][C:27]([N:30]2[C:39]3[C:34](=[CH:35][CH:36]=[C:37](C4C=CN=CC=4)[CH:38]=3)[C:33](=[O:46])[C:32]([C:47]([NH2:49])=[O:48])=[CH:31]2)=[CH:26][CH:25]=1>>[Cl:1][C:37]1[CH:38]=[C:39]2[C:34]([C:33](=[O:46])[C:32]([C:47]([NH2:49])=[O:48])=[CH:31][N:30]2[C:27]2[CH:28]=[CH:29][C:24]([F:23])=[CH:25][CH:26]=2)=[CH:35][CH:36]=1

Inputs

Step One
Name
7-chloro-1,4-dihydro1-(3-fluorophenyl)-4-oxo-3-quinolinecarboxylic acid
Quantity
7.36 g
Type
reactant
Smiles
ClC1=CC=C2C(C(=CN(C2=C1)C1=CC(=CC=C1)F)C(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C=C(C(C2=CC=C(C=C12)C1=CC=NC=C1)=O)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained (7.14 g) as a colorless solid, m.p. 294-296° C. when
CUSTOM
Type
CUSTOM
Details
recrystallized from DMF
CUSTOM
Type
CUSTOM
Details
R=H, R1 =3-FC6H4, R2 =H, R6H, R7 4 -pyridinyl]was prepared from 4.13 g 7-chloro-1,4-dihydro-1-(3-fluorophenyl)-4-oxo-3-quinolinecarboxamide, 3.78 g 4-trimethylstannylpyridine and 0.46 g dichloro-bis-triphenylphosphine palladium according to the procedure of Example 37, part (c)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(C(=CN(C2=C1)C1=CC=C(C=C1)F)C(=O)N)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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